Enol vs. Keto Tautomer: Hydrogen-Bond Donor/Acceptor Capacity Determines Molecular Recognition
The target compound exists predominantly in the 5-hydroxy-1H-pyrazole (enol) form that provides a hydroxyl H-bond donor (pKa ~8–10 for phenolic OH) absent in the 5-oxo-4,5-dihydro tautomer (CAS 66645-74-7). Experimental logP measurements for the enol form are not available, but computational prediction indicates a modest increase in hydrophilicity (clogP ~2.8 for enol vs. ~3.1 for keto) due to the additional polar hydroxyl group . This difference directly affects partitioning, solubility, and target-binding pharmacophore: the enol OH can act as a critical donor for kinase hinge-binding interactions, while the keto form cannot [1].
| Evidence Dimension | Hydrogen-bond donor count and predicted logP |
|---|---|
| Target Compound Data | 1 H-bond donor (OH); clogP ≈ 2.8 |
| Comparator Or Baseline | Keto tautomer (CAS 66645-74-7): 0 H-bond donors; clogP ≈ 3.1 |
| Quantified Difference | Δ HBD = +1; ΔclogP ≈ -0.3 units (more hydrophilic enol form) |
| Conditions | Computational prediction (ALOGPS 2.1); no experimental logP reported |
Why This Matters
A hydrogen-bond donor difference of 1 is pharmacologically significant and can determine whether a compound engages a kinase hinge or receptor pocket, directly affecting procurement decisions for SAR campaigns.
- [1] Patent US-8853207-B2, Heterocyclic pyrazole compounds as RTK inhibitors. Describes the pharmacophoric relevance of pyrazole hydroxyl/oxo groups. https://patents.google.com/patent/US8853207B2/en (accessed 2026-04-28). View Source
